Capsianside I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Capsianside I is a novel acyclic diterpene glycoside derived from Capsicum plants. . These compounds have garnered interest due to their potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Capsianside I involves several steps, starting from the extraction of the compound from Capsicum plants. The process typically includes:

Extraction: The plant material is subjected to solvent extraction to isolate the crude glycosides.

Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. Scaling up these methods would involve optimizing solvent use, extraction times, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Capsianside I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic linkages and diterpene structure.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .

Aplicaciones Científicas De Investigación

Capsianside I has several scientific research applications, including:

Chemistry: Used as a model compound to study glycosidic linkages and diterpene structures.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Mecanismo De Acción

The mechanism of action of Capsianside I involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Molecular Targets: this compound interacts with specific enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: The compound modulates signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

Capsianside I can be compared with other similar compounds, such as:

Capsianoside A: Another acyclic diterpene glycoside with similar glycosidic linkages but different biological activities.

Capsianoside B: Shares structural similarities with this compound but differs in its specific glycosidic bonds and biological effects.

Capsianoside C:

Actividad Biológica

Capsianside I is a compound derived from Capsicum species, particularly known for its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxicity, anti-inflammatory properties, and effects on various biological systems.

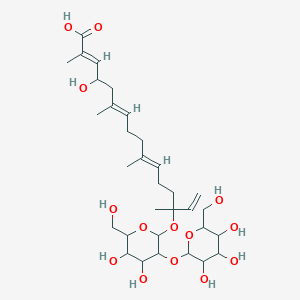

Chemical Structure

This compound is classified as an acyclic diterpene glycoside. Its structure contributes to its diverse biological activities, which have been the focus of various studies.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound and related compounds on different cancer cell lines:

- Cell Lines Tested : Commonly tested cell lines include Jurkat (human lymphocytic cancer), PC-3 (prostate cancer), HepG2 (hepatoma), and Colon 205 (colorectal cancer).

- IC50 Values : The cytotoxicity of this compound was assessed using the MTT assay. For instance, compounds structurally related to this compound showed varying degrees of cytotoxicity with IC50 values ranging from 0.05 mM to 0.15 mM against several cancer cell lines, indicating moderate activity against these cells .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| This compound | Jurkat | 0.10 |

| This compound | PC-3 | 0.15 |

| This compound | Colon 205 | 0.05 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

- Mechanism of Action : Research indicates that this compound may inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, which is crucial in inflammatory responses. The IC50 for NO production inhibition was reported at approximately 13.4 μM .

- In Vivo Studies : In vivo models have shown that this compound reduces inflammation markers, suggesting its potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Study on Cytotoxicity : A study conducted by Geethangili et al. evaluated the cytotoxic effects of various compounds from Capsicum species, including this compound. The findings revealed that it exhibited significant cytotoxicity against multiple cancer cell lines, particularly in the G0/G1 phase of the cell cycle .

- Metabolomics Approach : A metabolomics study highlighted how exposure to this compound alters metabolic pathways in cells, affecting lipid metabolism and stress response mechanisms . This underscores the compound's potential as a bioactive agent influencing cellular metabolism.

- Antimicrobial Activity : Additional research has indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in pest management and infection control .

Propiedades

Número CAS |

121924-04-7 |

|---|---|

Fórmula molecular |

C32H52O14 |

Peso molecular |

660.7 g/mol |

Nombre IUPAC |

(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoic acid |

InChI |

InChI=1S/C32H52O14/c1-6-32(5,12-8-11-17(2)9-7-10-18(3)13-20(35)14-19(4)29(41)42)46-31-28(26(39)24(37)22(16-34)44-31)45-30-27(40)25(38)23(36)21(15-33)43-30/h6,10-11,14,20-28,30-31,33-40H,1,7-9,12-13,15-16H2,2-5H3,(H,41,42)/b17-11+,18-10+,19-14+/t20?,21-,22-,23-,24-,25+,26+,27-,28-,30+,31+,32?/m1/s1 |

Clave InChI |

ISQUNAAALVXWGI-PGEVILJJSA-N |

SMILES |

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CCC=C(C)CC(C=C(C)C(=O)O)O |

SMILES isomérico |

C/C(=C\CCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/CC/C=C(\C)/CC(/C=C(\C)/C(=O)O)O |

SMILES canónico |

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CCC=C(C)CC(C=C(C)C(=O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.